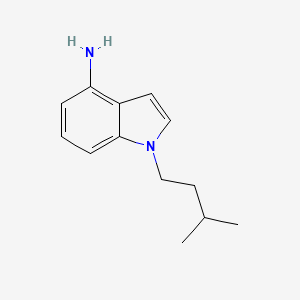

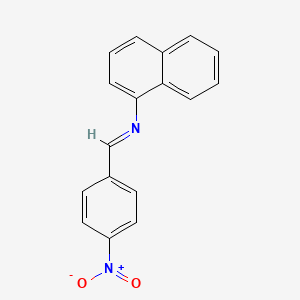

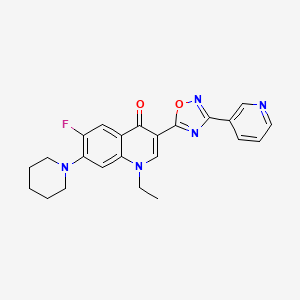

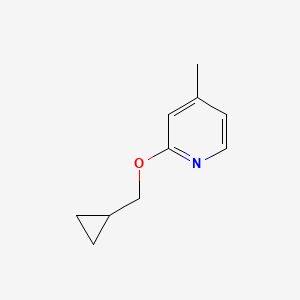

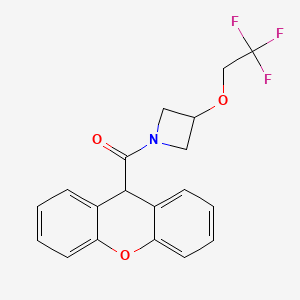

![molecular formula C27H26N2O5S B2436444 methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114828-19-1](/img/structure/B2436444.png)

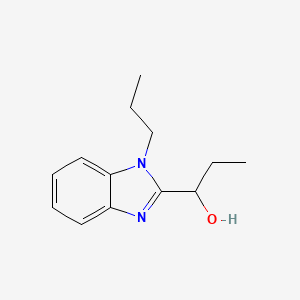

methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide” is a complex organic compound . It belongs to the class of heterocyclic compounds known as thiazines .

Synthesis Analysis

The synthesis of thiazine derivatives, including the compound , can be achieved through various methods . One such method involves the reaction of benzothiazine carboxylate and azolyl amines .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a carboxylate group and a phenyl group .

Chemical Reactions Analysis

Thiazine derivatives, including this compound, can participate in a variety of chemical reactions. They can act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 493.0±55.0 °C and a predicted density of 1.801±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 3.80±0.60 .

Applications De Recherche Scientifique

Antibacterial Activity

Thiazine derivatives have demonstrated antibacterial properties. Researchers have investigated the potential of this compound as an antibacterial agent against various bacterial strains. Its mechanism of action involves disrupting bacterial cell walls or interfering with essential metabolic pathways. Further studies are needed to optimize its efficacy and safety for clinical use .

Antitumor and Anticancer Effects

Thiazine derivatives have attracted attention as potential antitumor and anticancer agents. They may inhibit tumor cell proliferation, induce apoptosis, or interfere with angiogenesis. Researchers have explored their impact on various cancer cell lines, including breast, lung, and colon cancers. Clinical trials are necessary to validate their efficacy and safety .

Antiviral Activity

Although less explored, thiazines might exhibit antiviral properties. Researchers have investigated their impact on viral replication and entry mechanisms. Their potential as antiviral agents against specific viruses (such as influenza or herpes) warrants further investigation.

Safety And Hazards

The safety data for this compound indicates that it may cause harm to aquatic life (H412) and may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing contaminated clothing before reuse (P363), and disposing of contents/container to an approved waste disposal plant (P501) .

Orientations Futures

Propriétés

IUPAC Name |

methyl 1,1-dioxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-17-14-18(2)25(19(3)15-17)28-23(30)16-29-26(27(31)34-4)24(20-10-6-5-7-11-20)21-12-8-9-13-22(21)35(29,32)33/h5-15H,16H2,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYPFEKGZSJOAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2436368.png)

![2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2436372.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)